1,2,3,6-Tetrahydropyrazin-5-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydropyrazin-5-ylhydrazine is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazine, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyrazin-5-ylhydrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine with a suitable dicarbonyl compound can lead to the formation of the desired pyrazine derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydropyrazin-5-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1,2,3,6-Tetrahydropyrazin-5-ylhydrazine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydropyrazin-5-ylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrazine: Another pyrazine derivative with similar structural features.
1,2,3,6-Tetrahydropyridine: A related compound with a different ring structure.
Pyrazole: A five-membered ring compound with similar nitrogen content.
Uniqueness
1,2,3,6-Tetrahydropyrazin-5-ylhydrazine is unique due to its specific ring structure and the presence of hydrazine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyrazin-5-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4/c5-8-4-3-6-1-2-7-4/h6H,1-3,5H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIPSLOONCOYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(CN1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.